Pebulate

Overview

Description

Mechanism of Action

Target of Action

Pebulate, a thiocarbamate herbicide, primarily targets acetylcholinesterase . Acetylcholinesterase plays a crucial role in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing the acetylcholine released into the synaptic cleft .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By suppressing the action of this enzyme, it disrupts the normal functioning of the neuromuscular junction, leading to the accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the muscles, which can lead to a variety of symptoms.

Biochemical Pathways

This compound affects the fatty acid elongation pathway . It acts on fatty acid elongation enzymes, reducing the content of long-chain fatty acids . Additionally, this compound appears to repress the upstream enzyme KCS, which participates in the fatty acid elongation pathway .

Pharmacokinetics

Like other thiocarbamates, it is likely to be metabolized via sulfoxidation and conjugation with glutathione . The conjugation product is then cleaved to a cysteine derivative, which is metabolized to a mercapturic acid compound .

Result of Action

The inhibition of fatty acid elongation by this compound leads to a significant reduction in the synthesis of very long chain fatty acids (VLCFAs) . This, in turn, inhibits the accumulation of suberin, an opaque layer composed of aliphatic polyester of modified fatty acids, in the fruit exocarp .

Action Environment

Environmental factors can influence the action of this compound. For example, the compound’s systemic toxicity has been evaluated by the US EPA, which has defined an Acceptable Daily Intake (ADI) for this compound . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as dosage and exposure frequency.

Biochemical Analysis

Biochemical Properties

Pebulate interacts with enzymes involved in fatty acid synthesis, particularly those involved in the elongation of long-chain fatty acids . It acts as an inhibitor, reducing the content of these fatty acids and thereby influencing the biochemical reactions in which they participate .

Cellular Effects

The effects of this compound on cells are primarily observed in its impact on the formation of suberin, a layer composed of aliphatic polyester of modified fatty acids . By inhibiting the synthesis of long-chain fatty acids, this compound reduces the accumulation of suberin in the exocarp of certain fruits .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of key enzymes in the fatty acid elongation pathway . This results in a decrease in the biosynthesis of long-chain fatty acids, which in turn leads to a reduction in suberin formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on suberin formation can be observed over time. The application of this compound reduces the accumulation of the suberin layer in the exocarp of certain fruits

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis. It interacts with key enzymes in this pathway, particularly those involved in the elongation of long-chain fatty acids .

Subcellular Localization

Current research has primarily focused on its role in inhibiting fatty acid synthesis and its impact on suberin formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pebulate is synthesized through the reaction of butylamine, ethyl isocyanate, and propyl mercaptan. The reaction typically occurs under controlled conditions to ensure the formation of the desired thiocarbamate structure .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions: Pebulate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze this compound.

Major Products Formed:

Scientific Research Applications

Pebulate has several applications in scientific research, including:

Agriculture: Used as a herbicide for controlling weeds in crops such as sugar beets, tobacco, and tomatoes.

Environmental Science: Studied for its environmental fate and impact on non-target organisms.

Toxicology: Research on its neurotoxic effects as a reversible cholinesterase inhibitor.

Analytical Chemistry: Used as a reference standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of pesticide residues.

Comparison with Similar Compounds

- EPTC (S-ethyl dipropylthiocarbamate)

- Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate)

- Cycloate (S-ethyl cyclohexylethylthiocarbamate)

Pebulate’s unique combination of properties and applications highlights its importance in both agricultural and scientific research contexts.

Properties

IUPAC Name |

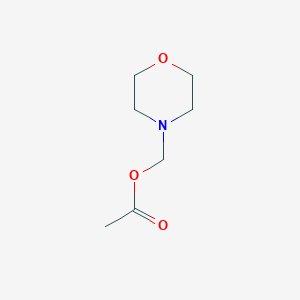

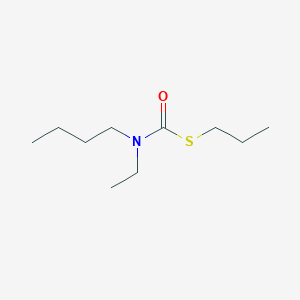

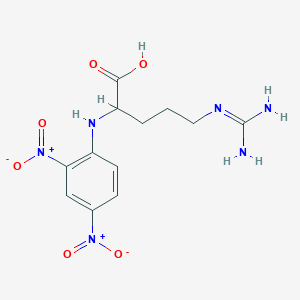

S-propyl N-butyl-N-ethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NOS/c1-4-7-8-11(6-3)10(12)13-9-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEJQUSYQTVSIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)SCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NOS | |

| Record name | PEBULATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021199 | |

| Record name | Pebulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pebulate is a colorless to yellow liquid with aromatic odor. Non corrosive. Used as an herbicide., Colorless or yellow liquid; [HSDB] Slightly yellow liquid; [MSDSonline] | |

| Record name | PEBULATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pebulate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

142 °C at 20 mm Hg | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

124 °F (OPEN CUP) | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in acetone, benzene, methanol, Soluble in xylene, Miscible with acetone, benzene, isopropanol, methanol and xylene., In water, 100 mg/L at 25 °C, Miscible with kerosene, methylisobutyl ketone, 4-methylpentan-2-one | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9458 at 30 °C/4 °C | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg], VP: 9 Pa at 30 °C /6.751X10-2 mm Hg/, 8.85X10-2 mm Hg at 25 °C | |

| Record name | Pebulate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity. | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Tech material is 95% pure | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or yellow liquid | |

CAS No. |

1114-71-2 | |

| Record name | PEBULATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-Propyl-N-butyl-N-ethylthiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pebulate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pebulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pebulate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEBULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1ECE7S074 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PEBULATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pebulate affect plants?

A1: this compound disrupts fatty acid elongation, a crucial process for the biosynthesis of essential plant components like surface waxes and suberin. [] This disruption ultimately hinders the growth and development of susceptible plant species.

Q2: Is there a specific metabolic process in plants that is particularly susceptible to this compound?

A2: Yes, this compound primarily targets the synthesis of very long chain fatty acids (VLCFAs). This inhibition of VLCFA formation is strongly correlated with the herbicidal activity of this compound and other thiocarbamates. []

Q3: Does this compound affect all plant species equally?

A3: No, this compound exhibits selectivity in its action. For example, while both barley and wild oats are susceptible to this compound, the safener dichlormid can prevent the inhibition of VLCFA synthesis in barley but not in wild oats. [, ] This suggests that the target site or the metabolic pathways involved in this compound detoxification might differ between species.

Q4: What is the chemical structure of this compound?

A4: this compound is a thiocarbamate with the chemical name S-propyl butylethylthiocarbamate.

Q5: Can you provide spectroscopic data for this compound?

A5: While the provided research papers do not include detailed spectroscopic data, high-resolution quadrupole-orbitrap (Q-Orbitrap) mass spectrometry has been used to characterize this compound and differentiate it from its structural isomer, vernolate, based on their unique MS/MS product ions. []

Q6: How stable is this compound in the soil?

A6: this compound persistence in soil is influenced by factors such as soil type, organic matter content, and microbial activity. [, ] Soils with moderate adsorptive capacities tend to retain this compound longer, leading to increased exposure to microbial degradation. []

Q7: Are there any formulation strategies to improve this compound's efficacy?

A7: Research suggests that subsurface application of this compound, particularly at a depth of 1.5 inches, can enhance its control over weeds like yellow nutsedge (Cyperus esculentus) compared to surface application followed by incorporation. []

Q8: Can this compound be used in combination with other herbicides?

A8: Yes, this compound is often used in combination with other herbicides to broaden the weed control spectrum. For instance, in tomato production, this compound is frequently combined with herbicides like napropamide and metribuzin to enhance weed control and improve tomato yields. [, , ]

Q9: Does this compound pose any environmental risks?

A9: While this compound is an effective herbicide, its use necessitates careful consideration of potential environmental impacts. Like other thiocarbamates, this compound can leach through the soil profile, potentially contaminating groundwater resources. [, ] The extent of leaching is influenced by factors such as soil type, rainfall, and this compound's inherent properties.

Q10: Is there any information available regarding this compound's toxicity?

A10: The provided research papers primarily focus on this compound's efficacy as a herbicide and its behavior in the environment. Information regarding its toxicological profile and safety data is limited within the scope of these studies.

Q11: What are potential future research directions for this compound?

A11: Future research on this compound could focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)

![2'-Nitro-[1,1'-biphenyl]-4-amine](/img/structure/B75435.png)

![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)